Flurenol-butyl
Description
Historical Context of Flurenol-butyl Discovery and Initial Academic Inquiry
The genesis of this compound research is intrinsically linked to the broader discovery and investigation of morphactins. This class of synthetic plant growth regulators, derived from fluorene-9-carboxylic acids, was developed by Merck AG in Darmstadt, Germany, during the early 1960s annualreviews.orgsemanticscholar.org. Initial academic inquiry into these compounds, including this compound, commenced around 1964-1965, following the first reports on these new regulators by Schneider in 1964 annualreviews.org.
This compound itself is an ester derivative of flurenol (B65278) bcpcpesticidecompendium.orgiaea.orgiaea.org. Its synthesis typically involves the esterification of flurenol with n-butanol, a process often facilitated by acid catalysts smolecule.com. Early studies aimed to elucidate the fundamental actions of these substances on plant morphogenesis, a characteristic that led to their descriptive group designation as "morphactins" (morphologically active substances) annualreviews.org. Researchers initially explored a wide array of effects, including their influence on growth retardation, the induction of parthenocarpy and abscission, inhibition of seed germination, disruption of apical dominance, and modulation of photo- and geotropic responses in plants semanticscholar.org.
Classification of this compound within the Morphactin Class of Plant Growth Regulators
This compound is unequivocally classified as a plant growth regulator, specifically falling under the substance group of morphactins bcpcpesticidecompendium.orgsmolecule.comherts.ac.ukagropages.com. Morphactins are defined as synthetic compounds that exert profound and novel effects on various physiological and morphogenetic processes in plants annualreviews.orgmaxapress.comslideshare.net. Their chemical structure is based on fluorene-9-carboxylic acids annualreviews.orgmaxapress.com.
Key characteristics and actions attributed to morphactins, and thus to this compound, include:
Systemic Action: They are absorbed by both leaves and roots and are transported throughout the plant in a non-polar manner, both basipetally (downwards) and acropetally (upwards), unlike the strictly polar transport of auxins annualreviews.orgiaea.orgherts.ac.uk.
Influence on Cell Division: Morphactins can inhibit mitoses in apical meristems and young growing tissues while simultaneously stimulating cell divisions in the cambium and pericycle of intact plants, and promoting callus growth on explants annualreviews.org.
Abolition of Polarity Phenomena: They interfere with the establishment and maintenance of plant polarity annualreviews.org.
Modification of Apical Dominance: Morphactins typically reduce the apical dominance of main shoots, thereby promoting branching. Conversely, they can reinforce the apical dominance of tap roots, leading to the inhibition of lateral root development annualreviews.org.
Germination Inhibition: They are known to inhibit or delay seed germination, an effect that is concentration-dependent and can be overcome annualreviews.org.
This compound's primary biological activity is as a herbicide, functioning by interfering with specific physiological processes within plants to inhibit the growth of unwanted vegetation smolecule.com. This herbicidal property is linked to its ability to disrupt normal plant growth patterns, and it is known to act as an auxin inhibitor smolecule.comherts.ac.uk.
Evolution of Research Paradigms for this compound in Plant Science and Agricultural Chemistry
The research trajectory for this compound, and morphactins broadly, has evolved from foundational academic inquiries into their basic biological effects to more targeted applications in agricultural chemistry. Initially, the focus was on understanding the fundamental ways these compounds influenced plant morphogenesis. Early investigations systematically documented their diverse effects on plant development, including their roles as growth retardants, their capacity to induce parthenocarpy and abscission, their ability to inhibit seed germination, their disruption of apical dominance, and their impact on photo- and geotropic responses semanticscholar.org. A significant area of early research also involved exploring their interaction with the plant's endogenous auxin system, revealing that morphactins could reduce auxin polarity semanticscholar.org.
As understanding of their unique properties deepened, research paradigms shifted towards practical agricultural applications. This compound gained prominence for its utility in weed control. A notable development was its use in combination with phenoxy herbicides, where synergistic effects were observed, enhancing the control of broad-leaved weeds iaea.orgiaea.org. This synergistic approach became a key application for post-emergence weed management in various crops, including cereals, established grasses, and rice iaea.orgiaea.orgsmolecule.com.
The broader field of agricultural chemistry has concurrently advanced, moving from a focus on basic plant physiology to the development and application of chemical compounds aimed at enhancing crop yield and resistance ebsco.comunibo.it. This evolution has increasingly incorporated considerations for environmental impact, influencing the direction of research on compounds like this compound.
Current State of Knowledge and Identified Research Gaps in this compound Studies
Currently, this compound is recognized as a selective systemic herbicide that effectively inhibits the growth and development of growing tips and buds in plants iaea.orgiaea.org. Its systemic nature allows it to be absorbed through both leaves and roots, with subsequent translocation throughout the plant iaea.orgiaea.org. It is known that this compound undergoes metabolism within plants iaea.orgiaea.org.
Environmental fate studies have provided insights into its behavior in the environment. This compound exhibits rapid and complete microbial degradation in both soil and water, with reported half-lives of approximately 1.5 days in soil and 1-4 days in water iaea.orgiaea.org. Research also encompasses its potential interactions with non-target organisms and its environmental persistence smolecule.com.
Despite the established knowledge regarding its classification and agricultural utility, certain research gaps persist. While morphactins, including this compound, have been shown to influence aspects such as leaf chlorophyll (B73375) content and shoot growth, the precise mechanisms regulating how they directly or indirectly affect chlorophyll metabolism remain largely unknown maxapress.com. Furthermore, although this compound's herbicidal action is linked to its interference with specific physiological processes that disrupt normal plant growth patterns, a detailed understanding of the exact molecular targets or intricate biochemical pathways involved in these disruptions could benefit from further investigation smolecule.com. Future research could also explore the potential for morphactins to contribute to plant stress tolerance, particularly in areas like freezing tolerance, by elucidating their effects on antioxidant enzymes and related genetic regulation in crop plants scispace.com.
Compound Names and PubChem CIDs
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
butyl 9-hydroxyfluorene-9-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O3/c1-2-3-12-21-17(19)18(20)15-10-6-4-8-13(15)14-9-5-7-11-16(14)18/h4-11,20H,2-3,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSGPXWYGJGGEEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1(C2=CC=CC=C2C3=CC=CC=C31)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5041986 | |
| Record name | Flurenol-butyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5041986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2314-09-2 | |
| Record name | Flurenol-butyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2314-09-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Flurenol [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002314092 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flurenol-butyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5041986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butyl 9-hydroxy-9H-fluorene-9-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.284 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLURECOL-BUTYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54FU8JOO5Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Derivatization of Flurenol Butyl
Established Synthetic Routes to Flurenol-butyl
The primary synthetic route to this compound (butyl 9-hydroxyfluorene-9-carboxylate) involves the esterification of flurenol (B65278) (9-hydroxyfluorene-9-carboxylic acid) with n-butanol.
Esterification reactions typically require a catalyst to facilitate the formation of the ester bond between a carboxylic acid and an alcohol. For the synthesis of this compound, this involves the reaction between 9-hydroxyfluorene-9-carboxylic acid and n-butanol.
Various catalytic approaches have been developed for esterification reactions involving n-butanol, which are analogous to the synthesis of this compound. Brønsted acidic ionic liquids (BAILs) have demonstrated efficiency in the esterification of n-butanol with carboxylic acids, offering advantages such as reduced corrosiveness compared to traditional mineral acids like H₂SO₄ and good recyclability capes.gov.brrsc.org. The acidic character of these ionic liquids facilitates reactions under mild conditions, leading to good yields and minimizing side reactions, often operating in a liquid-liquid biphasic mode rsc.org.
Solid acid catalysts, such as nanosized titanium oxide (TiO₂) particles and phosphonated ultra-stable Y (USY) zeolite, have also been investigated for esterification reactions with n-butanol. For instance, the catalytic esterification of levulinic acid with n-butanol using TiO₂ nanoparticles achieved a good yield of n-butyl levulinate (77.6%) under optimized conditions, which included a reaction time of 8 hours, a reaction temperature of 120 °C, and a catalyst dosage of 8.6 wt% mdpi.com. Similarly, the synthesis of tributyl citrate (B86180) from citric acid and n-butanol utilized phosphonated USY zeolite, with process variables optimized using Response Surface Methodology (RSM) and a Box-Behnken design researchgate.net. Under optimized conditions, a tributyl citrate yield of 92.9% was achieved with a n-butanol-to-citric acid mole ratio of 5.2:1, a reaction temperature of 120 °C, and 6.6 wt% catalyst within 5.5 hours researchgate.net. These studies highlight the importance of optimizing parameters such as reaction temperature, catalyst loading, and reactant molar ratios to achieve high yields and selectivity in n-butanol esterifications capes.gov.brmdpi.comresearchgate.net.
The optimization parameters and typical outcomes for n-butanol esterification reactions are summarized below:
| Parameter | Range/Value (Example) | Effect on Yield/Selectivity | Reference |
| Reaction Temperature | 100-120 °C | Major parameter; higher temperatures generally increase yield | mdpi.comresearchgate.net |
| Catalyst Loading | 5-8.6 wt% | Influences reaction rate and yield | mdpi.comresearchgate.net |
| Reactant Molar Ratio | 1:1.6 to 5.2:1 | Optimal ratio crucial for complete conversion | researchgate.netresearchgate.net |
| Reaction Time | 2.5-8 hours | Sufficient time for reaction completion | mdpi.comresearchgate.netresearchgate.net |
| Catalyst Type | Brønsted acidic ionic liquids, TiO₂ nanoparticles, Phosphonated USY zeolite | Affects efficiency, selectivity, and recyclability | capes.gov.brrsc.orgmdpi.comresearchgate.net |
The key reactants for this compound synthesis are flurenol (specifically 9-hydroxyfluorene-9-carboxylic acid) and n-butanol.
Flurenol (9-hydroxyfluorene-9-carboxylic acid) Preparation: Flurenol, as a synthetic substance, can be prepared through various routes. A common approach involves the oxidation of fluorene (B118485) to 9-fluorenone (B1672902), followed by subsequent transformations. For instance, 9-fluorenone can be prepared from industrial fluorene (purity >95%) using an alkali catalyst, toluene (B28343) and water as solvents, and a quaternary ammonium (B1175870) salt as a phase transfer agent google.com. This oxidation reaction, which converts the fluorenyl methylene (B1212753) group to a carbonyl group, can achieve fluorene conversion rates of up to 100% under optimized conditions google.com. While the exact synthesis of 9-hydroxyfluorene-9-carboxylic acid from 9-fluorenone is not detailed in the provided search results, 9-fluorenone is a versatile intermediate. General purification techniques for organic solids like recrystallization are crucial for obtaining high-purity starting materials uwo.ca.
n-Butanol Preparation and Purification: n-Butanol is widely available commercially in various reagent grades fishersci.comfishersci.ca. For synthetic applications requiring high purity, n-butanol can be further purified using standard laboratory techniques such as distillation orgsyn.org. Ensuring the purity of n-butanol is important as impurities can affect reaction kinetics and product quality.
After the esterification reaction, isolating and purifying this compound from the reaction mixture is critical to obtain the desired product in high purity. General protocols for product isolation and purification in organic synthesis are applicable.
Isolation: Typically, the reaction mixture is diluted with water, followed by extraction with a water-immiscible organic solvent (e.g., ethyl acetate, toluene, or dichloromethane) to separate the organic product from aqueous by-products and water-soluble catalysts orgsyn.orggoogle.com. The combined organic layers are then dried over a suitable drying agent, such as sodium sulfate, to remove residual water orgsyn.orgorgsyn.org. Subsequent evaporation of the solvent under reduced pressure (e.g., using a rotary evaporator) yields the crude product uwo.caorgsyn.org.
Purification:
Recrystallization: For solid products like this compound, recrystallization is a common and effective purification method. This involves dissolving the crude product in a hot solvent or solvent mixture, followed by slow cooling to allow the product to crystallize, leaving impurities in solution uwo.cascribd.com.
Chromatography: Column chromatography is another powerful technique for purifying organic compounds, especially when impurities are structurally similar to the desired product or when recrystallization is not effective. This method separates compounds based on their differential adsorption to a stationary phase and elution by a mobile phase orgsyn.orgd-nb.info.
Thin Layer Chromatography (TLC): TLC is frequently used for monitoring reaction progress and assessing product purity during and after synthesis. It helps determine the presence of starting materials, intermediates, and by-products, guiding the purification process uwo.cascribd.com.
Advanced Synthetic Strategies for Fluorene Derivatives Relevant to this compound
Beyond direct esterification, advanced synthetic strategies have been explored for fluorene derivatives, including chiral fluorenols and photoirradiation-mediated transformations, which are relevant to the broader chemical landscape of this compound.
Chiral fluorene derivatives are significant scaffolds in various fields, including medicinal chemistry, synthetic chemistry, and materials science, owing to their unique physical properties researchgate.net. The development of catalytic asymmetric reactions is crucial for preparing these compounds with high optical purity.
An efficient protocol for the asymmetric synthesis of chiral fluorenols has been developed through an enantioconvergent process. This method utilizes Pd(II)/chiral norbornene cooperative catalysis, allowing access to diverse functionalized chiral fluorenols with excellent enantioselectivities dntb.gov.uarsc.orgresearchgate.net. The starting materials for this approach include readily available racemic secondary ortho-bromobenzyl alcohols and aryl iodides rsc.org. This highlights the utility of transition metal-catalyzed reactions in constructing complex chiral centers within the fluorene scaffold researchgate.net.
The importance of chiral scaffolds extends beyond fluorenols. For instance, chiral 2-vinylindole scaffolds have been synthesized via asymmetric Friedel-Crafts reactions, demonstrating the versatility of such catalytic approaches in creating diverse chiral structures nih.gov.
Photoirradiation-mediated syntheses and transformations offer unique pathways for the derivatization of fluorenols and related fluorene compounds, often leveraging light energy to drive chemical reactions.
One notable application involves the photoredox catalyzed synthesis of 9-fluorenone from [1,1'-biphenyl]-2-carboxylic acid rsc.org. This transformation utilizes 2-arylbenzo[d]oxazolyl based iridium complexes as dual-purpose catalysts and is characterized by an unusual hydrogen evolution reaction that accompanies the formation of 9-fluorenone, making the process atom-economic rsc.org. The iridium catalyst plays a dual role as both a photoredox catalyst to initiate radical reactions and a transition metal catalyst for aromatization and hydrogen evolution rsc.org.
Furthermore, 9-fluorenol itself has been demonstrated to act as a single-electron transfer catalyst. It can induce radical generation from tertiary nitroalkanes, providing a facile and effective protocol for converting these compounds into alkyl radicals that can then be functionalized thieme-connect.com. This method offers advantages such as low toxicity, good functional group tolerance, and easy separation compared to conventional radical reactions involving tin hydrides thieme-connect.com. Photoirradiation is also implicated in cascade synthesis reactions, such as the formation of phenanthrenes thieme-connect.com. These investigations underscore the potential of light-driven reactions in accessing novel fluorene derivatives and their transformations.
Catalytic Approaches for Fluorene Core Functionalization in Relation to this compound Precursors
The fluorene core, a fundamental structural unit of this compound, is a common scaffold in various biologically significant compounds and functional materials. acs.org Its functionalization is crucial for synthesizing this compound and its derivatives. Catalytic approaches play a vital role in modifying the fluorene core.
One common starting material for synthesizing functionalized fluorenes, including fluorenols, is 9-fluorenone. acs.orgiastate.edu The synthesis of 9-phenyl-9-fluorenol (B15170) derivatives, which feature a fluorenol core, can be achieved through 1,2-addition to the carbonyl carbon of 9-fluorenone using phenyl Grignard reagents or phenyl-lithium compounds. iastate.edu For example, 9-(tert-butyl)-9H-fluorenol has been synthesized using a Grignard reagent derived from 2-bromo-2-methylpropane (B165281) and fluorenone. rsc.org
Transition metal-catalyzed reactions are also extensively utilized for fluorene core functionalization. cuni.cz Palladium/norbornene (Pd/NBE) cooperative catalysis, for instance, has emerged as a potent strategy for the expeditious synthesis of polysubstituted arenes, including fluorenols. rsc.org An enantioconvergent approach employing Pd(II)/chiral norbornene cooperative catalysis has been developed for the asymmetric synthesis of chiral fluorenols, utilizing readily available racemic secondary ortho-bromobenzyl alcohols and aryl iodides as starting materials. rsc.org Furthermore, a copper-mediated dimeric cycloaromatization cascade sequence has been reported as a divergent synthetic strategy for accessing highly functionalized fluorenones. acs.org Other catalytic systems, such as Pd(II)-acetate, Rh-complexes, Ag- or Cu-compounds, are used for intramolecular cyclization of substituted benzophenones into fluorenones. cuni.cz
Structural Modification and Analog Development of this compound
Structural modifications of this compound and the development of its analogs are explored to understand and potentially modulate its properties and biological activities. This compound is recognized as a derivative of flurenol. iaea.orgbcpcpesticidecompendium.org
Synthesis of this compound Analogs and Homologs (e.g., Flurenol-methyl)
Flurenol-methyl, an ester homolog of this compound, is a notable analog. Its preparation involves dissolving 9-hydroxy-9-fluorene carboxylic acid (Flurenol) in methanol (B129727), followed by the addition of concentrated sulfuric acid and refluxing for a specified period. guidechem.com After cooling, the mixture is treated with a sodium bicarbonate solution, and the methanol is evaporated. guidechem.com The product is then extracted, dried, and purified, often by recrystallization from ethyl acetate, yielding white crystals. guidechem.com Flurenol-methyl, like this compound, is an ester derivative. chembk.com
Exploration of Novel this compound Derivatives for Modulated Biological Activities
The exploration of novel derivatives aims to modulate the biological activities of fluorene-based compounds, including this compound. While specific examples of this compound derivatives designed for modulated biological activities are not extensively detailed, research on related fluorene and fluorenol derivatives provides insights into how structural modifications can alter biological profiles.
Fluorene derivatives are integral components of numerous biologically active molecules. acs.org The properties and functionalities of fluorenone derivatives can be modified through the introduction of diverse substituents or by conjugating additional molecules onto their cyclic backbone. acs.org For instance, studies on fluorenol room temperature phosphorescence demonstrate that the cross-linked structure formed during thermal annealing can judiciously modulate the phosphorescence emission characteristics of fluorenol, highlighting how structural or environmental changes can influence physical properties. researchgate.net
In the context of biological activity, research on antiviral agents has shown that fluorenol and fluorene analogs were less effective than fluorenones, and that modifications such as the elongation of side chains led to decreased oral activity. researchgate.net This illustrates a direct correlation between structural changes (e.g., side chain length) and the modulation (in this case, reduction) of biological activity. Furthermore, the development of novel plant growth regulators with a fluorene-like basic structure, where alkyl chains can be substituted with various groups (e.g., halogens, alkylcarbonyl), indicates that such modifications can enhance or alter effects on plant growth by promoting polar auxin transport. google.com This collective research underscores the principle that targeted structural modifications of the fluorene core and its ester linkages can lead to derivatives with modulated biological activities.
Mechanistic Investigations of Flurenol Butyl in Plant Growth Regulation
Molecular Mechanisms Underlying Flurenol-butyl Activity
The precise molecular mechanisms by which this compound exerts its effects on plant growth regulation are complex, involving interactions at the cellular and molecular levels that lead to alterations in receptor binding, gene expression, and shifts in proteomic and metabolomic profiles.
Characterization of Receptor Binding and Downstream Signaling Cascades Mediated by this compound
This compound, as a plant growth regulator, is understood to interfere with specific physiological processes, although direct, detailed characterization of its specific plant receptor binding and subsequent downstream signaling cascades is not extensively documented in the provided search results. Plant growth regulators, in general, interact with various cellular components, including membrane-bound receptors, to trigger signal transduction pathways. espublisher.comnih.gov These pathways often involve a cascade of phosphorylation and activation events that ultimately regulate gene expression and influence plant physiology. espublisher.comnih.govresearchgate.net For instance, other plant hormones like auxins bind to receptors such as TIR1, which then regulates gene expression and signal transduction. espublisher.com Similarly, cytokinins are perceived by membrane-located histidine kinase receptors. nih.gov While the specific receptor for this compound is not explicitly identified in the provided information, its classification as a morphactin suggests an interference with auxin transport and action, which is a known mechanism for this class of plant growth regulators.
Gene Expression Profiling in Plant Tissues in Response to this compound Exposure
Changes in gene expression are a fundamental response of plant tissues to various stimuli, including plant growth regulators. Gene expression profiling, often conducted through transcriptomic analyses, links genetic information to tissue morphogenesis and plant phenotype. nih.gov While specific studies on this compound's impact on gene expression were not detailed, general principles of gene expression in plants under stress or in response to plant growth regulators can be inferred. For example, abscisic acid (ABA), another crucial phytohormone, influences gene expression and signal transduction pathways in response to environmental stresses. espublisher.com Studies have shown that genes involved in various biological processes, including those related to stress responses and secondary metabolite biosynthesis, can be differentially expressed following exposure to external factors. frontiersin.orgpeerj.com The analysis of gene expression patterns helps in understanding how plants adapt and regulate their growth. nih.govmdpi.com
Proteomic and Metabolomic Analysis of this compound-Treated Plant Organisms
Proteomic and metabolomic analyses provide comprehensive insights into the molecular changes occurring within plant organisms in response to chemical treatments like this compound. Proteomics involves the large-scale study of proteins, which are the primary executors of most cellular functions. nih.govfrontiersin.org Metabolomics, on the other hand, provides a snapshot of the small molecule metabolites present in an organism, offering insights into metabolic pathways and adaptive responses. mdpi.comnih.govnih.gov
While direct proteomic and metabolomic data specifically for this compound treatment were not found, the methodologies and their significance in plant science are well-established. Proteomic approaches can identify differentially expressed proteins, revealing changes in various immune-related pathways and secondary metabolite biosynthesis in response to external factors. frontiersin.org For instance, comparative proteomic analysis has been used to identify differentially expressed proteins in maize stems challenged with pathogens, showing upregulation of proteins involved in phenylpropanoid, flavonoid, and terpenoid biosynthesis. frontiersin.org
Metabolomic studies can identify shifts in metabolite levels, including sugars, amino acids, and tricarboxylic acid (TCA) cycle intermediates, in response to changing conditions. nih.gov Integrated transcriptomic and metabolomic analyses are powerful tools to uncover the molecular mechanisms underlying complex plant responses, such as flower color differentiation, by identifying pathway cascades and key enzymes. peerj.comfrontiersin.org These "omics" approaches are crucial for understanding how plants adjust their growth, development, and defense responses. mdpi.comnih.govnih.gov
Table 1: Key Omics Approaches in Plant Growth Regulation Studies
| Omics Approach | Focus Area | Analytical Techniques | Insights Gained |
| Transcriptomics | Gene Expression | RNA sequencing, qRT-PCR | Regulation of growth, development, stress responses nih.govmdpi.comfrontiersin.org |
| Proteomics | Protein Abundance and Function | Mass Spectrometry (e.g., TMT-based, MRM), 2D-LC fractionation | Identification of proteins involved in metabolic pathways, defense mechanisms frontiersin.orgfrontiersin.orgnih.govnih.gov |
| Metabolomics | Metabolite Profiles | GC-MS, LC-MS, CE-MS, NMR | Metabolic adaptation, stress responses, identification of secondary metabolites mdpi.comnih.govnih.gov |
Environmental Fate and Ecotoxicological Research of Flurenol Butyl
Environmental Persistence and Dissipation Dynamics of Flurenol-butyl
The persistence and dissipation dynamics of a chemical compound in the environment are governed by various degradation processes, including microbial breakdown, photodecomposition, and abiotic transformations like hydrolysis.
Degradation Kinetics of this compound in Diverse Soil Ecosystems
Research indicates that this compound undergoes degradation in soil, with microbial activity playing a role in this process iaea.org. However, specific detailed degradation kinetics across a wide range of diverse soil ecosystems are not extensively documented in the provided information. Conflicting data regarding its half-life in soil exist, with one source suggesting approximately 3 days, while another indicates around 10 days iaea.org. Paradoxically, it has also been described as "persistent in soil" iaea.org. This variability may depend on specific soil characteristics, environmental conditions, or different formulations of the compound.
Table 1: Reported Soil Half-Life of this compound
| Environmental Matrix | Half-Life (approx.) | Notes | Source |
| Soil | 3 days | Microbial degradation occurs | iaea.org |
| Soil | 10 days | Some microbial degradation occurs | iaea.org |
| Soil | Persistent | No specific duration provided | iaea.org |
Photodecomposition Pathways of this compound in Environmental Matrices
Specific photodecomposition pathways and half-lives for this compound in environmental matrices are not explicitly detailed in the provided literature. However, studies on related compounds, such as fluorene (B118485) and its derivatives (e.g., 9-fluorenols), provide insights into potential photolytic behaviors. For instance, 9-fluorenols have been observed to photosolvolyze efficiently in aqueous solutions, yielding corresponding methyl ether products researchgate.net. Similarly, the photodegradation of fluorene in aqueous solution has been shown to produce 9-fluorenol and 9-fluorenone (B1672902) as main degradation products pjoes.comscience.gov. While these findings suggest that this compound, being a fluorene derivative, might undergo similar light-induced transformations, direct evidence for its specific photodecomposition pathways is not available.
Hydrolysis and Other Abiotic Transformation Processes of this compound in Aquatic and Terrestrial Systems
Information regarding the hydrolysis and other abiotic transformation processes of this compound in aquatic and terrestrial systems is limited in the provided research. While the hydrolysis of the carbonyl carbon and sulfuroxidation have been noted in animal metabolism (rats), these processes are distinct from abiotic transformations in the environment iaea.org. No specific data on the stability of this compound under varying pH conditions or its susceptibility to other abiotic degradation mechanisms in water or soil is presented.
Environmental Transport and Distribution of this compound
Understanding how this compound moves and distributes within environmental compartments is essential for assessing its potential reach and impact.
Leaching Potential of this compound in Various Soil Types
The leaching potential of this compound, which describes its propensity to move downwards through soil profiles and potentially reach groundwater, is not specifically quantified in the provided search results. General factors influencing leaching, such as soil infiltration rate, texture (clay and organic matter content), structure, and the presence of restrictive layers, are well-known usda.govcrew.ac.uk. Well-drained soils with high infiltration rates typically have a higher potential for leaching, while poorly drained soils with slow infiltration rates exhibit lower potential usda.gov. Loam soils have shown higher nitrate (B79036) leaching compared to sandy loam, influenced by nitrification rates and initial nitrate content plos.orgresearchgate.net. However, specific data on this compound's adsorption coefficients (Koc) or breakthrough curves in different soil types are not available to directly assess its leaching potential.
Uptake and Translocation of this compound in Non-Target Terrestrial Vegetation
This compound is characterized as a systemic herbicide, meaning it is absorbed by plants and transported throughout their tissues iaea.orggoogle.com. It is absorbed through both leaves and roots and exhibits translocation in both acropetal (upward, towards growing tips of shoots) and basipetal (downward, towards roots) directions iaea.org. This systemic nature leads to its accumulation in the growing tips of shoots and roots iaea.org. In plants, this compound is metabolized through two primary degradation pathways: N-demethylation or hydroxylation of the tert-butyl group iaea.org. As a selective herbicide, its interaction with non-target plants is a key aspect of its environmental behavior, with differences in herbicide metabolism by plants often determining their susceptibility or resistance rspo.org.
Presence and Behavior of this compound in Aquatic Systems
This compound exhibits moderate water solubility, reported as 36.5 mg/L at 20 °C. herts.ac.uk Studies indicate that rapid and complete microbial degradation of this compound occurs in water. iaea.org The half-life of this compound in water is approximately 1-4 days. iaea.org This relatively short half-life suggests that the compound does not persist for extended periods in aquatic environments due to microbial breakdown. iaea.org Environmental fate studies are crucial for understanding how chemical products, including plant protection products like this compound, behave in the environment, encompassing their degradation, metabolism, and accumulation in various matrices, including aquatic systems. hidex.com
Ecotoxicological Assessments on Non-Target Organisms Exposed to this compound
Ecotoxicological assessments of this compound investigate its impact on non-target organisms to understand its broader environmental effects. smolecule.com
Impact of this compound on Beneficial Insects and Soil Microorganism Populations
Research on this compound includes studies to evaluate its toxicity levels to beneficial insects and soil microorganisms. smolecule.com While this compound is effective against targeted weeds, careful consideration is given to its application to minimize adverse effects on ecosystems. smolecule.com The rapid and complete microbial degradation of this compound in soil, with a half-life of approximately 1.5 days, suggests a limited persistence that could mitigate long-term impacts on soil microbial populations. iaea.org Soil microorganisms, such as Nitrobacter, are ubiquitous components of soil bacteria and play a role in the conversion of ammonium (B1175870) compounds. google.com Herbicides can reduce total microbial populations and adversely affect microbial biodiversity by altering physiological or biosynthetic mechanisms, which in turn affects soil enzymatic activity, cellular membrane composition, and protein biosynthesis. mdpi.com However, specific data detailing the direct impact of this compound on beneficial insects or the specific populations of soil microorganisms were not extensively found in the provided search results beyond the general statement that toxicity levels are evaluated.
Effects of this compound on Aquatic Organisms and Ecosystems
This compound is classified as harmful to aquatic life with long-lasting effects. nih.gov It can have adverse effects on wildlife, particularly aquatic organisms. hpc-standards.com The parent compound, flurenol (B65278) (a derivative of this compound), is known to be toxic to aquatic organisms, including algae, bacteria, and crustaceans. wikipedia.org While specific acute and chronic toxicity data for this compound on various aquatic organisms (e.g., fish, daphnia, algae) were not detailed in the provided snippets, its classification as "harmful to aquatic life with long lasting effects" indicates a recognized ecotoxicological concern for aquatic environments. nih.govhpc-standards.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting this compound's Environmental Impact
Quantitative Structure-Activity Relationship (QSAR) models are valuable tools used to predict the environmental impact of chemicals, including their ecotoxicity and environmental fate. mst.dkrsc.org QSARs establish correlations between molecular structure parameters and macroscopic material activity, allowing for the prediction and evaluation of the environmental behavior of existing and new pollutants, thereby saving time and cost. frontiersin.org These models are particularly useful for screening, ranking, and prioritizing chemicals that may adversely affect humans and the environment. rsc.orgresearchgate.net The predictive ability of contemporary QSAR systems can often correctly predict the activity of about 80% of chemicals, provided sufficient biological data exist to cover the domain of structures. mst.dk While specific QSAR models developed solely for this compound were not detailed in the search results, this compound is mentioned in the context of QSAR studies related to pesticides, indicating its inclusion in such predictive modeling efforts. mst.dk QSARs can be used to estimate chemical biodegradability and are increasingly relied upon for hazard, risk, and PBT/vPvB (Persistent, Bioaccumulative, Toxic / very Persistent, very Bioaccumulative) assessments under regulations like REACH. europa.eu
Metabolic Pathways and Biodegradation Studies of Flurenol Butyl
Biotransformation of Flurenol-butyl in Higher Plants
Once absorbed by plants, this compound undergoes a series of metabolic transformations designed to detoxify the xenobiotic compound and facilitate its storage or excretion. These processes are broadly categorized as Phase I and Phase II reactions.
Ester Hydrolysis and Conjugation Reactions of this compound in Plant Metabolism
The initial and pivotal step in the metabolism of this compound within plant tissues is the hydrolysis of its ester bond. unl.eduucanr.edu This Phase I reaction is catalyzed by non-specific esterase enzymes, which are prevalent in plant cuticles and cell walls. unl.edu The hydrolysis cleaves the butyl ester group from the flurenol (B65278) molecule, yielding two primary products: flurenol (9-hydroxyfluorene-9-carboxylic acid) and butanol. unl.eduucanr.edu This de-esterification is a critical activation step, as the resulting flurenol acid is more water-soluble and amenable to subsequent metabolic processes. unl.edu
Following hydrolysis, the flurenol molecule undergoes Phase II conjugation reactions. These reactions involve the attachment of endogenous molecules, such as sugars (e.g., glucose) or amino acids, to the flurenol backbone. This process further increases the water solubility of the metabolite and reduces its phytotoxicity, effectively preparing it for sequestration within the plant cell, typically in the vacuole, or for incorporation into cell wall components.
Identification and Characterization of Plant Metabolites Derived from this compound
The primary metabolite identified in plants following exposure to this compound is the free acid, flurenol. Further metabolism leads to the formation of various conjugates. The principal conjugate is an O-glucoside, where a glucose molecule is attached to the hydroxyl group of the flurenol carboxylic acid. Other potential, though less common, metabolites could include conjugates with other sugars or amino acids. The characterization of these metabolites is typically achieved through advanced analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), which allow for the separation and identification of the parent compound and its various metabolic derivatives.
Below is a table summarizing the key metabolites of this compound in plants.
| Metabolite | Metabolic Process | Significance |
| Flurenol (free acid) | Ester Hydrolysis | Increased water solubility, preparation for conjugation |
| Flurenol-O-glucoside | Glycosylation (Conjugation) | Detoxification, increased polarity for transport and storage |
| Amino Acid Conjugates | Conjugation | Minor detoxification pathway |
Microbial Degradation of this compound and Related Fluorene (B118485) Chemical Structures
The environmental persistence of this compound is significantly influenced by its susceptibility to microbial degradation. While specific studies on this compound are limited, extensive research on the biodegradation of its parent structure, fluorene, provides a robust model for understanding its catabolic fate in microbial systems.
Isolation and Characterization of Microorganisms Capable of this compound Degradation
Numerous bacterial strains capable of utilizing fluorene as a sole source of carbon and energy have been isolated from contaminated soils and sediments. These microorganisms belong to diverse genera, highlighting the widespread capacity for fluorene degradation in the environment.
Table of Fluorene-Degrading Microbial Strains:
| Microorganism | Source of Isolation | Key Characteristics |
|---|---|---|
| Pseudomonas sp. strain F274 | Creosote-contaminated soil | Utilizes a novel pathway involving oxygenation at C-9. nih.govasm.org |
| Staphylococcus auriculans DBF63 | Soil | Can grow on dibenzofuran (B1670420) or fluorene. asm.org |
| Arthrobacter sp. strain F101 | Soil | Degrades fluorene via three independent pathways. nih.govresearchgate.net |
| Rhodococcus sp. strain A2-3 | Hydrocarbon-contaminated sediment | Degrades fluorene via 3,4-dioxygenation. researchgate.net |
| Sphingomonas sp. L-138 | Soil | Psychrotrophic, capable of degradation at low temperatures. chemicalpapers.com |
| Terrabacter sp. strain DBF63 | Soil | Degrades fluorene to phthalate. researchgate.net |
It is hypothesized that the initial step in this compound degradation by these microbes would involve an extracellular hydrolase to cleave the butyl ester, releasing flurenol, which then enters the established catabolic pathways.
Elucidation of Specific Catabolic Pathways for Fluorene and its Derivatives by Microbial Strains
Microbial degradation of fluorene proceeds through several distinct catabolic pathways, which can be broadly categorized based on the initial enzymatic attack on the fluorene molecule. nih.gov
Pathway 1: Monooxygenation at C-9: This is a common pathway initiated by a monooxygenase enzyme that hydroxylates the C-9 position of fluorene to form 9-fluorenol. nih.govasm.orgchemicalpapers.com This is subsequently oxidized to 9-fluorenone (B1672902). nih.govasm.orgasm.org
Pathway 2: Dioxygenation at C-1,2 or C-3,4: This pathway involves the action of a dioxygenase enzyme that incorporates both atoms of molecular oxygen into the aromatic ring, forming a cis-dihydrodiol. nih.govresearchgate.netresearchgate.net
Pathway 3: Angular Dioxygenation: Following the formation of 9-fluorenone, an angular dioxygenase attacks the carbon adjacent to the carbonyl group, leading to the opening of the five-membered ring. nih.govasm.org
These initial steps converge into pathways that mineralize the compound. For instance, the degradation of 9-fluorenone often proceeds through intermediates like (+)-1,1a-dihydroxy-1-hydro-9-fluorenone, leading to the formation of phthalic acid, which is then funneled into central metabolism via protocatechuate. nih.govasm.orgnih.gov
The table below outlines the key intermediates in a common fluorene degradation pathway.
| Intermediate Compound | Precursor | Enzyme Type |
| 9-Fluorenol | Fluorene | Monooxygenase nih.govasm.org |
| 9-Fluorenone | 9-Fluorenol | Dehydrogenase nih.govasm.org |
| (+)-1,1a-dihydroxy-1-hydro-9-fluorenone | 9-Fluorenone | Dioxygenase nih.govasm.org |
| 8-hydroxy-3,4-benzocoumarin | (+)-1,1a-dihydroxy-1-hydro-9-fluorenone | Hydrolase |
| Phthalic acid | 8-hydroxy-3,4-benzocoumarin | Various |
| Protocatechuic acid | Phthalic acid | Dioxygenase |
Identification of Enzymatic Mechanisms Involved in this compound Biodegradation (e.g., Dioxygenases, Hydrolases)
The biodegradation of this compound and its core fluorene structure is mediated by a suite of specific enzymes.
Hydrolases: The initial and critical step for this compound biodegradation is the cleavage of the ester bond, which is carried out by hydrolases, specifically esterases. mdpi.comnih.gov These enzymes catalyze the addition of water across the ester linkage, releasing flurenol and butanol.
Dioxygenases: These are key enzymes in the degradation of aromatic compounds. researchgate.netekb.eg In fluorene catabolism, dioxygenases are responsible for the initial attack on the aromatic rings and the subsequent ring-cleavage steps. nih.govasm.org For example, protocatechuate 4,5-dioxygenase is involved in the final stages of the pathway leading from phthalate. nih.govasm.org
Monooxygenases: These enzymes incorporate a single oxygen atom into the substrate and are responsible for the initial hydroxylation of fluorene at the C-9 position to form 9-fluorenol, a crucial step in one of the major degradation pathways. chemicalpapers.commdpi.com
Dehydrogenases: Following the formation of 9-fluorenol, dehydrogenases catalyze its oxidation to 9-fluorenone. nih.govasm.org
The coordinated action of these enzymes ensures the complete mineralization of the fluorene structure into central metabolic intermediates, which can then be used by the microorganisms for growth and energy.
Analysis of Production and Potential Toxicity of Transformation Products During Bioremediation of this compound
Detailed scientific studies specifically identifying the metabolic pathways and transformation products of this compound during its bioremediation are notably scarce in publicly available literature. While it is known that this compound undergoes metabolic processes in plants and is subject to rapid microbial degradation in soil and water, the specific intermediate and final breakdown products have not been extensively characterized.
The primary transformation of this compound in the environment is expected to involve the hydrolysis of the butyl ester group, which would yield flurenol and butanol. This initial cleavage is a common metabolic step for ester-containing compounds in biological systems, often facilitated by microbial esterase enzymes.
Subsequent degradation of the flurenol moiety, which has a fluorene backbone, would likely follow pathways similar to those observed for fluorene itself. Studies on fluorene biodegradation by various microorganisms, such as Pseudomonas and Arthrobacter species, have identified several key transformation products. These include 9-fluorenol, 9-fluorenone, and further downstream metabolites resulting from ring cleavage, such as phthalic acid. It is plausible that the biodegradation of the flurenol portion of the molecule would generate similar intermediates.
However, without specific studies on this compound, it is difficult to definitively list its transformation products. Consequently, a comprehensive analysis of the potential toxicity of these transformation products remains speculative. The toxicity of any resulting metabolites would depend on their chemical structure and concentration in the environment. For instance, while butanol has known toxicity profiles, the ecotoxicological effects of potential hydroxylated or ring-opened products of the flurenol backbone would require specific investigation. The lack of empirical data on the transformation products of this compound highlights a significant gap in the environmental assessment of this compound.
Table 1: Postulated Initial Transformation Products of this compound
| Parent Compound | Postulated Initial Transformation Products |
| This compound | Flurenol |
| Butanol |
Table 2: Potential Downstream Transformation Products Based on Fluorene Metabolism
| Potential Precursor | Potential Downstream Products |
| Flurenol | 9-Fluorenone |
| Phthalic acid | |
| Other ring-cleavage products |
Influence of Environmental Factors on this compound Biodegradation Rates
The rate at which this compound biodegrades in the environment is influenced by a multitude of physical, chemical, and biological factors. General principles of microbial degradation of organic compounds suggest that the following environmental variables would play a critical role in the persistence of this compound in soil and aquatic systems.
Microbial Population: The presence of a diverse and adapted microbial community is paramount for the efficient breakdown of this compound. Microorganisms possessing the necessary enzymatic machinery, such as esterases and oxygenases, will drive the degradation process. The density and metabolic activity of these microbial populations will directly correlate with the rate of degradation.
Temperature: Microbial activity is highly dependent on temperature. Generally, an increase in temperature, up to an optimal point for the degrading microorganisms, will accelerate the rate of enzymatic reactions and thus enhance the biodegradation of this compound. Conversely, lower temperatures will slow down microbial metabolism and increase the persistence of the compound.
pH: The pH of the soil or water can significantly affect microbial growth and enzyme function. Most microbial populations involved in biodegradation thrive under neutral to slightly alkaline or acidic conditions. Extreme pH values can inhibit microbial activity and, consequently, the degradation of this compound.
Oxygen Availability: The initial steps in the degradation of aromatic compounds often involve oxygenase enzymes, indicating that aerobic conditions are generally favorable for the breakdown of the flurenol structure. In anaerobic environments, the degradation process is likely to be much slower and may proceed through different metabolic pathways.
Nutrient Availability: The growth and activity of microorganisms are dependent on the availability of essential nutrients such as nitrogen, phosphorus, and other trace elements. Nutrient-limited environments may exhibit slower rates of this compound biodegradation due to constraints on microbial proliferation.
Bioavailability: The extent to which this compound is available to microorganisms can also limit its degradation rate. Factors such as its solubility in water and its tendency to adsorb to soil organic matter or sediments can reduce its bioavailability, thereby slowing down the bioremediation process.
Table 3: Summary of Environmental Factors Affecting this compound Biodegradation
| Environmental Factor | Influence on Biodegradation Rate |
| Microbial Population | Higher density and diversity of adapted microbes increase the rate. |
| Temperature | Higher temperatures (up to an optimum) generally increase the rate. |
| pH | Optimal pH (typically near neutral) enhances microbial activity and degradation. |
| Oxygen Availability | Aerobic conditions are generally more favorable for rapid degradation. |
| Nutrient Availability | Sufficient nutrients (N, P, etc.) support microbial growth and increase the rate. |
| Bioavailability | Higher bioavailability (less sorption, higher solubility) leads to a faster degradation rate. |
Analytical Method Development for Flurenol Butyl Research
Chromatographic Techniques for Flurenol-butyl Quantification and Separation
Chromatographic techniques are fundamental for separating this compound from other components in a sample, enabling its subsequent quantification and identification.
Gas Chromatography (GC) is a widely utilized technique for the analysis of volatile and semi-volatile organic compounds like this compound. It involves the separation of components based on their differential partitioning between a stationary phase and a mobile gas phase. GC, often coupled with mass spectrometry (GC-MS), serves as a powerful tool for the identification and quantification of individual compounds within complex mixtures up.pt. This compound has been identified in samples analyzed using GC-MS systems, indicating its suitability for this compound researchgate.netsilcotek.com.
For highly complex samples where conventional one-dimensional GC may not provide sufficient separation, Comprehensive Two-Dimensional Gas Chromatography (GC×GC) offers enhanced resolution. GC×GC separates compounds based on two different stationary phase chemistries, significantly increasing peak capacity and improving the separation of co-eluting compounds nih.gov. This technique is particularly valuable for the detailed analysis of complex organic matrices, such as hydrocarbon streams, where it can achieve separation based on carbon number and group type chromatographytoday.comsigmaaldrich.com. While direct detailed research findings for this compound using GC×GC were not extensively detailed in the provided snippets, the general applicability of GC×GC for complex organic analysis suggests its potential for comprehensive this compound profiling in intricate samples.
Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is extensively employed for the analysis of non-volatile and thermally labile compounds, including this compound. HPLC separates compounds based on their interaction with a stationary phase and a liquid mobile phase.
For this compound, HPLC coupled with a Diode Array Detector (DAD) has been used for analytical purposes lgcstandards.com. A common setup involves a reversed-phase C18 column, which is suitable for compounds with moderate polarity like this compound lgcstandards.comgoogle.com. The mobile phase typically consists of a mixture of organic solvents (e.g., acetonitrile, methanol) and water, with optimized ratios to achieve effective separation google.comlgcstandards.com. HPLC methods are frequently validated for accuracy and precision, providing reliable quantitative data researchgate.net.
Spectroscopic Approaches for this compound Structural Elucidation and Identification
Spectroscopic techniques provide crucial information about the molecular structure, functional groups, and elemental composition of this compound, aiding in its definitive identification and characterization.
Mass Spectrometry (MS) is an indispensable technique for identifying chemical compounds by measuring their mass-to-charge ratio (m/z) and fragmentation patterns uvic.ca. For this compound, GC-MS is a reported spectral information method nih.gov.
High-Resolution Mass Spectrometry (HRMS) offers superior mass accuracy, enabling the determination of the exact elemental composition of a compound and its fragments. This precision is critical for confirming molecular formulas and differentiating between compounds with similar nominal masses uvic.camiamioh.edumobt3ath.com. LC-HRMS, for instance, is a sensitive analytical method used for the quantification of various substances in complex matrices, providing high confidence in identification nih.goveurl-pesticides.eu.
Predicted Collision Cross Section (CCS) values for various this compound adducts, calculated using CCSbase, are available, which can be valuable for ion mobility-mass spectrometry (IM-MS) experiments, providing an additional dimension of separation and characterization uni.lu.
Table 1: Predicted Collision Cross Section (CCS) Values for this compound Adducts
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H] | 283.13286 | 166.9 |
| [M+Na] | 305.11480 | 175.5 |
| [M-H] | 281.11830 | 171.2 |
| [M+NH] | 300.15940 | 188.1 |
| [M+K] | 321.08874 | 170.7 |
| [M+H-HO] | 265.12284 | 160.9 |
| [M+HCOO] | 327.12378 | 187.1 |
| [M+CHCOO] | 341.13943 | 198.1 |
| [M+Na-2H] | 303.10025 | 171.9 |
| [M] | 282.12503 | 170.4 |
| [M] | 282.12613 | 170.4 |
Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for elucidating the complete molecular structure of organic compounds. It provides detailed information about the connectivity of atoms and their spatial arrangement by analyzing the magnetic properties of atomic nuclei, primarily hydrogen (H) and carbon (C).
For this compound, 1D NMR spectra, specifically C NMR spectra, are available nih.gov. While specific detailed H NMR data for this compound was not directly found in the provided search results, NMR spectroscopy is routinely applied to fluorene (B118485) derivatives and other butyl-containing compounds to confirm their structures and study conformational equilibria rsc.orgrsc.orgyamaguchi-u.ac.jpresearchgate.net. This indicates that both H and C NMR would be crucial for comprehensive structural analysis of this compound.
Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying functional groups present within a molecule, providing a molecular "fingerprint" that aids in identification and structural confirmation. FTIR spectra are generated by measuring the absorption of infrared radiation by a sample, with different functional groups absorbing at characteristic wavenumbers.
FTIR spectra for this compound, obtained using the KBr WAFER technique, are available from repositories such as the U.S. EPA nih.gov. FTIR spectroscopy is widely used for identifying chemical compounds, studying molecular structures, and analyzing the composition of materials regulations.govcuni.czmt.com. It can confirm the presence of key functional groups in this compound, such as hydroxyl (-OH), ester (C=O, C-O), and aromatic C-H stretches, which are characteristic of its fluorene and butyl ester components researchgate.net.
Advanced Research Directions and Future Perspectives for Flurenol Butyl Studies
Development of Next-Generation Plant Growth Regulators Based on Flurenol-butyl Chemical Scaffolds
The unique chemical scaffold of this compound, centered around the fluorene (B118485) core, presents a promising foundation for the development of next-generation plant growth regulators (PGRs). This compound's established role as an auxin transport inhibitor suggests that modifications to its structure could lead to compounds with enhanced efficacy, altered specificity, or improved environmental profiles. Research in this area would involve systematic structural modifications of the 9-hydroxyfluorene-9-carboxylate core and its butyl ester moiety. For instance, exploring different ester groups or substitutions on the fluorene ring could yield derivatives with modulated absorption, translocation, or metabolic stability within plants. The asymmetric synthesis of chiral fluorenols, which are structurally related to this compound, has shown that various alkyl substituents, including butyl, can be incorporated into the fluorenol structure with excellent enantioselectivities rsc.orgnih.gov. This indicates the potential for stereoselective synthesis of this compound derivatives, which could lead to compounds with more targeted biological activity and potentially reduced off-target effects. The goal is to design PGRs that offer precise control over plant growth and development, potentially reducing the required application rates and minimizing environmental persistence.
Integration of Omics Technologies (Genomics, Transcriptomics, Proteomics, Metabolomics) for Comprehensive Mechanistic Understanding of this compound Action
A comprehensive understanding of this compound's mechanism of action at a molecular level can be achieved through the integration of various omics technologies. While this compound is known to inhibit auxin transport, the precise molecular pathways and downstream effects are complex.
Genomics could identify genetic variations in plants that influence their response to this compound, potentially leading to the development of crops with tailored sensitivities or resistances.
Transcriptomics (studying gene expression) would reveal which genes are upregulated or downregulated in response to this compound treatment, providing insights into the early molecular events triggered by the compound.
Proteomics (analyzing proteins) would identify changes in protein abundance and post-translational modifications, offering a direct view of the cellular machinery affected by this compound.
Metabolomics (profiling metabolites) would uncover shifts in metabolic pathways, indicating the physiological consequences of this compound's action on plant metabolism and growth. Integrating data from these omics layers would allow for the construction of detailed molecular networks, elucidating the intricate interplay between this compound, plant hormones, and developmental processes. This holistic approach would provide a deeper mechanistic understanding, informing the rational design of more effective and targeted PGRs.
Novel Bioremediation Strategies for Environmental Contamination by this compound
Although Flurenol (B65278) is generally not persistent in soils or water bodies herts.ac.ukherts.ac.uk, the potential for localized environmental contamination by this compound necessitates the exploration of effective bioremediation strategies. Bioremediation, an environmentally benign technology, employs biological agents, primarily microorganisms, to degrade or neutralize pollutants nesciences.comresearchgate.net.
Microbial Degradation: Research could focus on isolating and characterizing microbial strains (bacteria, fungi) capable of metabolizing this compound. This might involve enriching microbial communities from sites with historical exposure to similar compounds or screening diverse environmental samples.
Bioaugmentation and Biostimulation: Bioaugmentation involves introducing specific microbial inoculants to enhance degradation, while biostimulation modifies environmental conditions (e.g., nutrient availability, redox potential) to stimulate the activity of indigenous microorganisms nesciences.comd-nb.info. These techniques could be optimized for this compound degradation in contaminated soil or water.
Phytoremediation: Utilizing plants to absorb, sequester, or degrade this compound could offer a sustainable, in-situ remediation approach. Identifying plant species with a high capacity for uptake and metabolism of the compound would be crucial. Developing robust bioremediation strategies would contribute to responsible environmental management and minimize the long-term ecological footprint of this compound use.
Exploration of Sustainable Synthesis Approaches for this compound and its Derivatives
The development of sustainable synthesis approaches for this compound and its derivatives aligns with the principles of green chemistry, aiming to minimize environmental impact and resource consumption. Current synthetic routes for fluorenones and fluorenols, the core structures of this compound, involve various classical and novel approaches researchgate.netuni-muenchen.de. Future research should focus on:
Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product, thereby minimizing waste researchgate.net.
Use of Less Hazardous Chemicals: Exploring alternative reagents and solvents that are less toxic, non-flammable, and environmentally benign.
Renewable Feedstocks: Investigating the possibility of synthesizing precursors from renewable bio-based resources rather than petrochemicals.
Catalysis: Developing highly efficient and selective catalytic processes, such as the Pd(II)/chiral norbornene cooperative catalysis demonstrated for fluorenol synthesis, which can reduce energy consumption and the generation of byproducts rsc.orgnih.gov.
Flow Chemistry and Continuous Processing: Implementing continuous flow reactors to improve reaction efficiency, safety, and scalability while reducing waste generation. These efforts would contribute to a more environmentally responsible production of this compound and its future analogues.
Application of Computational Chemistry and Molecular Modeling in this compound Research (e.g., Density Functional Theory, QSAR)
Computational chemistry and molecular modeling techniques offer powerful tools for accelerating this compound research by providing insights into its molecular properties, interactions, and potential biological activities without extensive experimental work kallipos.gr.
Density Functional Theory (DFT): DFT calculations can be employed to investigate the electronic structure of this compound, its conformational preferences, and its reactivity. This can provide a deeper understanding of how the molecule interacts with its biological targets, such as auxin transport proteins. DFT has already been used in preliminary calculations to elucidate reaction mechanisms and the origin of enantioselectivity in the synthesis of related fluorenols rsc.orgnih.gov.
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish mathematical relationships between the chemical structure of a compound and its biological activity biolscigroup.usmdpi.com. By developing QSAR models for this compound and its derivatives, researchers can predict the activity of new, unsynthesized compounds, guiding the design of more potent or selective PGRs. QSAR can also be used to predict physicochemical properties relevant to environmental fate, such as solubility and biodegradability.
Molecular Docking and Dynamics: These techniques can simulate the binding of this compound to its target proteins, providing atomic-level details of the interaction. Molecular dynamics simulations can further explore the stability of these interactions over time, offering dynamic insights into the binding process mdpi.comresearchgate.net. The integration of these computational approaches can significantly streamline the discovery and optimization process for new this compound-based compounds.
Promotion of Interdisciplinary Research Collaborations for Holistic Environmental and Agricultural Impact Assessment of this compound
A holistic understanding of this compound's environmental and agricultural impact necessitates robust interdisciplinary research collaborations. Addressing complex challenges like sustainable agriculture and environmental protection requires bridging the gap between various scientific disciplines rsc.orgwur.nl.
Chemistry and Plant Biology: Collaboration between chemists (synthesizing and characterizing new derivatives) and plant biologists (testing their effects on plant growth and development) is fundamental.
Environmental Science and Toxicology: Environmental scientists can assess the fate and transport of this compound in different ecosystems, while toxicologists can evaluate its potential effects on non-target organisms and ecological processes.
Agricultural Engineering and Agronomy: Engineers can develop precise application technologies, and agronomists can optimize usage practices to maximize benefits and minimize risks in real-world agricultural settings.
Computational Science: Integrating computational chemists and modelers to predict properties and interactions, as discussed in section 7.5. By fostering such collaborations, researchers can gain a comprehensive perspective on this compound, from its molecular interactions to its broader ecological and agricultural implications, leading to more informed decision-making and sustainable practices.
Q & A
Q. How should researchers design a robust experimental protocol for studying Flurenol-butyl’s biochemical interactions?
A well-designed protocol should:
- Define independent variables (e.g., concentration, exposure time) and dependent variables (e.g., enzyme inhibition rates, cellular uptake efficiency).
- Include controls (positive/negative controls, vehicle controls for solvent effects) and replicates to ensure reproducibility.
- Adhere to ethical guidelines for biological studies, including cell line authentication and animal welfare protocols .
- Use validated instruments (e.g., HPLC for quantification) and specify equipment details (brand, model, calibration methods) .
Example Table: Experimental Parameters
| Parameter | Specification |
|---|---|
| This compound conc. | 0.1–100 µM (10-point serial dilution) |
| Exposure duration | 24h, 48h, 72h |
| Control groups | DMSO vehicle, untreated cells |
Q. What methodological considerations are critical when collecting data on this compound’s pharmacokinetics?
- Quantitative data : Use LC-MS/MS for plasma concentration profiling, ensuring calibration curves cover expected ranges (e.g., 1–500 ng/mL) .
- Qualitative data : Conduct interviews with experts to identify overlooked metabolic pathways (transcribed verbatim and coded thematically) .
- Maintain data integrity through blinded analysis and secure storage in researcher-friendly databases (e.g., LabArchives) .
How can researchers formulate hypothesis-driven questions about this compound’s mechanism of action?
- Start with a literature gap: “Does this compound modulate ABC transporters in resistant cancer cells, and how does this compare to known inhibitors?”
- Align hypotheses with testable predictions : “If this compound inhibits ABCB1, intracellular drug accumulation will increase by ≥50% in MDR cell lines” .
Advanced Research Questions
Q. How should researchers address contradictions in data on this compound’s efficacy across different model systems?
- Step 1 : Map inconsistencies (e.g., high efficacy in vitro vs. low in vivo bioavailability).
- Step 2 : Analyze variables (e.g., metabolic stability, protein binding differences) using principal contradiction analysis . Prioritize factors with the greatest influence (e.g., liver metabolism enzymes).
- Step 3 : Validate via iterative experiments (e.g., hepatic microsome assays) .
Example Workflow:
Identify principal contradiction: In vitro-in vivo discrepancy.
Test alternative hypotheses (e.g., metabolite activity vs. parent compound instability).
Refine experimental models (e.g., use humanized mouse models) .
Q. What strategies are effective for integrating multi-omics data to elucidate this compound’s polypharmacology?
- Combine transcriptomics (RNA-seq), proteomics (mass spectrometry), and metabolomics (NMR) datasets.
- Use mixed-methods analysis :
- Apply statistical rigor : Report p-values with Bonferroni correction and effect sizes (e.g., Cohen’s d) .
Q. How can researchers ensure statistical validity when analyzing this compound’s dose-response relationships?
- Avoid overprecision: Report IC50 values to one decimal place (e.g., 12.3 µM ± 0.5) if instrumentation permits .
- Use non-linear regression models (e.g., Hill equation) and validate assumptions (normality, homoscedasticity) via Q-Q plots .
- Disclose outliers and justify exclusions (e.g., Grubbs’ test) .
Methodological Challenges & Solutions
Q. What ethical and procedural steps are required for human-derived data in this compound research?
- Obtain IRB approval for biospecimen use (e.g., primary hepatocytes from donors) .
- Document informed consent processes and anonymize data .
- Address conflicts of interest (e.g., funding sources) in publications .
Q. How should researchers structure a discussion section when this compound’s results contradict prior studies?
- Frame contradictions constructively : “While Smith et al. reported ABCB1 inhibition at 10 µM, our data suggest this occurs only at ≥25 µM, likely due to differential assay conditions (e.g., ATP concentration)” .
- Propose mechanistic hypotheses (e.g., allosteric binding vs. competitive inhibition) and outline validation experiments .
Data Presentation Guidelines
- Tables : Use APA format with clear headers (e.g., “Table 1. This compound’s IC50 Values Across Cell Lines”).
- Figures : Include error bars (SD/SEM) and avoid redundant data (e.g., do not plot raw data alongside means) .
- Statistical reporting : “this compound reduced viability by 40% (p = 0.003, n = 6, two-tailed t-test)” .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
